physicochemical properties of (2-Bromoethyl)(ethyl)methylamine hydrobromide
physicochemical properties of (2-Bromoethyl)(ethyl)methylamine hydrobromide
An In-depth Technical Guide to the Physicochemical Properties of (2-Bromoethyl)(ethyl)methylamine Hydrobromide
Introduction
(2-Bromoethyl)(ethyl)methylamine hydrobromide is a tertiary amine hydrobromide salt. As a reactive intermediate, it possesses a bromoalkyl group susceptible to nucleophilic substitution, making it a valuable building block in synthetic organic chemistry. Understanding its core physicochemical properties is paramount for its effective use in research and development, particularly in the synthesis of novel pharmaceutical agents and other fine chemicals. This guide provides a comprehensive overview of its chemical identity, key physical properties, a plausible synthetic pathway, and essential analytical and handling protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundation of all scientific investigation. The following identifiers and structural representations define (2-Bromoethyl)(ethyl)methylamine hydrobromide.
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IUPAC Name : 2-bromo-N-ethyl-N-methylethanamine;hydrobromide[1]
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CAS Number : 5845-27-2[1]
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Molecular Formula : C₅H₁₃Br₂N[1]
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Synonyms : 2-Bromo-N-ethyl-N-methylethan-1-amine hydrobromide[1]
The structure consists of a tertiary amine core with methyl, ethyl, and 2-bromoethyl substituents. The amine nitrogen is protonated by hydrobromic acid to form the hydrobromide salt.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is adapted from general procedures for synthesizing similar compounds. [2][3][4]
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Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a distillation head, add a stoichiometric excess of concentrated (e.g., 48%) hydrobromic acid.
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Initial Cooling: Cool the hydrobromic acid in an ice bath to 0-5°C.
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Precursor Addition: Slowly add N-ethyl-N-methylethanolamine dropwise from the dropping funnel, ensuring the internal temperature does not rise significantly. The slow addition is critical to control the initial exothermic reaction.
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Reaction and Dehydration: After the addition is complete, gradually heat the reaction mixture. The temperature should be raised to above 100°C to distill off the water formed during the reaction, driving the equilibrium towards the product. [2]5. Crystallization: Once water removal is complete, cool the resulting viscous residue. While still warm (around 70°C), add cold acetone to the mixture with stirring. [3]Acetone acts as an anti-solvent, causing the desired hydrobromide salt to precipitate while impurities remain in solution.
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Isolation: Cool the slurry in an ice bath for at least one hour to maximize crystal formation. Collect the solid product by vacuum filtration.
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Purification and Drying: Wash the collected solid with cold acetone until the filtrate is colorless to remove any remaining impurities. [3]Dry the final product under vacuum to yield (2-Bromoethyl)(ethyl)methylamine hydrobromide as a white or off-white solid.
Analytical Methodologies
To confirm the identity and purity of the synthesized compound and to accurately measure its properties, several standard analytical techniques are employed.
Protocol: Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound, while a broad or depressed range indicates the presence of impurities.
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Sample Preparation: Ensure the crystalline sample is completely dry. Finely crush a small amount of the solid into a powder.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
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Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point. For analogous compounds like 2-Bromoethylamine hydrobromide, the melting point is around 172-177°C. [5]
Protocol: Solubility Assessment
A qualitative and semi-quantitative assessment of solubility provides practical information for selecting appropriate reaction or formulation solvents.
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, acetone, hexanes).
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Sample Preparation: Weigh approximately 10 mg of the compound into separate, labeled vials.
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Solvent Addition: Add the selected solvent to each vial in 0.1 mL increments.
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Observation: After each addition, cap the vial and vortex or shake vigorously for 30 seconds. Observe for complete dissolution.
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Classification: Record the solubility based on the volume of solvent required for dissolution (e.g., "soluble" if dissolved in <1 mL, "sparingly soluble" if dissolved in 1-10 mL, "insoluble" if >10 mL is required). As a salt, it is expected to be readily soluble in water. [6]
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum would be expected to show distinct signals for the methyl, ethyl, and bromoethyl groups, with characteristic chemical shifts and coupling patterns that confirm the connectivity.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected peaks would include N-H stretching for the ammonium salt and C-H stretching for the alkyl groups.
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Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the parent ion, confirming the molecular weight of the free base after deprotonation.
Stability, Storage, and Safe Handling
Proper handling and storage are critical to ensure user safety and maintain the chemical's integrity.
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Hazards: Similar bromoalkylamine hydrobromides are classified as harmful if swallowed, and cause skin and serious eye irritation. [7][8]They may also cause respiratory irritation. [7]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7][5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [9][10]Given its hygroscopic nature, storage under an inert gas is recommended. [2]* Incompatibility: Avoid contact with strong oxidizing agents. [7][9]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Small quantities may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber. [10]
Conclusion
(2-Bromoethyl)(ethyl)methylamine hydrobromide is a reactive chemical intermediate whose utility is defined by its physicochemical properties. Its identity is confirmed by its molecular formula (C₅H₁₃Br₂N) and CAS number (5845-27-2). As a water-soluble, hygroscopic solid, it requires careful handling and storage under dry, inert conditions to prevent degradation. The synthetic route, derived from analogous preparations, involves the straightforward bromination of its corresponding amino alcohol. The analytical protocols outlined provide the necessary framework for quality control and experimental use. This guide serves as a foundational resource for scientists leveraging this compound in their synthetic endeavors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155978264, (2-Bromoethyl)(ethyl)methylamine hydrobromide. Retrieved February 17, 2026, from [Link]
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Cortese, F. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses Procedure. [Link]
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Loba Chemie. (2016, May 12). 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS. [Link]
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Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 2-bromoethylamine hydrobromide. [Link]
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Asian Journal of Organic & Medicinal Chemistry. (2020, July 2). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774217, 2-Bromoethylamine hydrobromide. Retrieved February 17, 2026, from [Link]
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MP Biomedicals. (n.d.). 2-Bromoethylamine Hydrobromide. [Link]
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